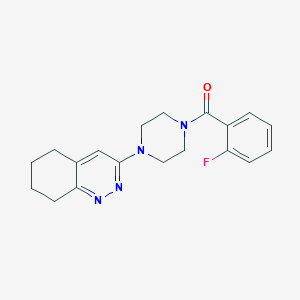

(2-Fluorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O/c20-16-7-3-2-6-15(16)19(25)24-11-9-23(10-12-24)18-13-14-5-1-4-8-17(14)21-22-18/h2-3,6-7,13H,1,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTYULHPXXYPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydrocinnolinyl Group: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Piperazinyl Group: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced.

Introduction of the Fluorophenyl Group: This could be achieved through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or cinnoline rings.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, (2-Fluorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. For example, if it acts as a pharmaceutical agent, it might bind to a particular receptor or enzyme, modulating its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

| Compound Name | Structure | Molecular Weight | logP | Key Substituents | Biological Target |

|---|---|---|---|---|---|

| Target Compound | (2-Fluorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone | ~358 (estimated) | ~3.5 (estimated) | Tetrahydrocinnolin, 2-fluorophenyl | Potential GPR55/CB1 (inferred) |

| Y030-1351 | 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 318.78 | 3.4564 | 3-Chlorophenyl | Not specified |

| Compound 2l | (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone | 393.14 | - | 7-Chloroquinoline, difluorocyclohexyl | Not specified |

| SMI481 | (4-Chloro-3-nitrophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | 363.77 (calculated) | - | 4-Chloro-3-nitrophenyl | SMMLCK (smooth muscle myosin light-chain kinase) |

| Compound 31 | Furan-2-yl-substituted thienopyrimidine | 426.17 | - | Furan-2-yl, hydroxyethyl | GPR55 antagonist |

Key Observations:

- Lipophilicity (logP): The 2-fluorophenyl group contributes to moderate lipophilicity (~3.5), as seen in Y030-1351 (logP = 3.45) .

- Molecular Weight: The tetrahydrocinnolin group in the target compound likely increases molecular weight compared to simpler analogs like Y030-1351 (318.78 vs. ~358).

- Biological Targets: Analogs with heterocyclic substituents (e.g., thienopyrimidine in Compound 31) show activity as GPR55 antagonists , while others (e.g., SMI481) target kinases like SMMLCK .

Structural and Functional Insights

- Tetrahydrocinnolin vs. Thienopyrimidine: The tetrahydrocinnolin moiety in the target compound shares structural similarities with thienopyrimidine derivatives (e.g., Compound 31) , but its fused bicyclic system may confer distinct steric and electronic properties. Thienopyrimidine analogs exhibit GPR55 antagonism, suggesting the target compound could share similar receptor interactions.

- Fluorophenyl vs.

- Quinoline and Difluorocyclohexyl Substitutions: Compound 2l demonstrates that bulkier substituents (e.g., 7-chloroquinoline) reduce molecular flexibility, which may impact binding kinetics compared to the target compound’s tetrahydrocinnolin group.

Biological Activity

The compound (2-Fluorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core linked to a tetrahydrocinnoline moiety and a fluorophenyl group. The molecular formula can be represented as , with a molecular weight of approximately 325.4 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to (2-Fluorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone exhibit significant anticancer activity. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines:

- IC50 Values : Some piperazine derivatives have demonstrated IC50 values in the low micromolar range against human breast cancer cells (e.g., 18 µM) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and cellular signaling pathways. Notably:

- PARP1 Inhibition : Compounds related to this structure have been shown to inhibit PARP1 activity, which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased cell death in cancerous cells .

Study on Piperazine Derivatives

A study investigating various piperazine derivatives reported that certain compounds exhibited moderate to significant efficacy against breast cancer cells. The most promising derivatives were tested for their effects on PARP1 activity and apoptosis induction in MCF-7 cells .

Table 1: Efficacy of Piperazine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 18 | PARP1 Inhibition |

| 5e | MCF-7 | 20.6 | PARP1 Inhibition |

| Olaparib | MCF-7 | 57.3 | PARP1 Inhibition |

In Vitro Evaluations

In vitro evaluations have demonstrated that compounds containing the piperazine structure can inhibit tyrosinase activity, showcasing their potential as anti-melanogenic agents. This is particularly relevant in the context of skin disorders and cosmetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.